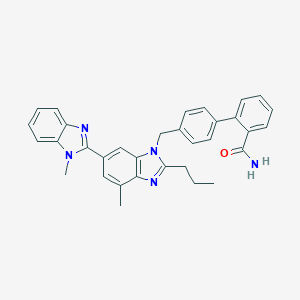
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
描述
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane is an organic compound that features a brominated aromatic ring and a dioxane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a methoxyphenyl precursor followed by cyclization to form the dioxane ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may require acidic or basic conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-dioxane derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane.
Substitution: Formation of 2-(3-azido-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane or 2-(3-thio-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane.
科学研究应用
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine
- 3-Bromo-4-methoxyphenethylamine
Comparison:
- 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties compared to other brominated methoxyphenyl compounds.
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine features a nitro group and a pyridine ring, which can influence its reactivity and potential applications differently.
- 3-Bromo-4-methoxyphenethylamine lacks the dioxane ring and has an amine group, making it more suitable for different types of chemical reactions and biological activities.
属性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2)7-16-12(17-8-13)9-4-5-11(15-3)10(14)6-9/h4-6,12H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNTOQCCHAXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)







